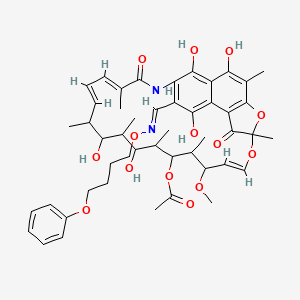
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime typically involves the reaction of 3-Formylrifamycin SV with 4-phenoxybutylamine under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The process involves the formation of an oxime linkage between the formyl group of 3-Formylrifamycin SV and the amine group of 4-phenoxybutylamine .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the amine group.
Substitution: The phenoxybutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various oxime derivatives, amine derivatives, and substituted phenoxybutyl compounds .
Aplicaciones Científicas De Investigación
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of bacteria, preventing the transcription process and thereby inhibiting bacterial growth. This mechanism is similar to that of other rifamycin antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different chemical structure.
Rifamycin SV: The parent compound from which 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is derived.
Rifabutin: A rifamycin derivative used to treat tuberculosis and other bacterial infections.
Uniqueness
This compound is unique due to its specific oxime linkage and phenoxybutyl group, which confer distinct chemical properties and potential therapeutic applications. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in pharmaceutical research .
Propiedades
Número CAS |
41970-81-4 |
|---|---|
Fórmula molecular |
C48H60N2O14 |
Peso molecular |
889.0 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-4-phenoxybutoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H60N2O14/c1-25-16-15-17-26(2)47(58)50-38-33(24-49-62-22-14-13-21-60-32-18-11-10-12-19-32)42(55)35-36(43(38)56)41(54)30(6)45-37(35)46(57)48(8,64-45)61-23-20-34(59-9)27(3)44(63-31(7)51)29(5)40(53)28(4)39(25)52/h10-12,15-20,23-25,27-29,34,39-40,44,52-56H,13-14,21-22H2,1-9H3,(H,50,58)/b16-15+,23-20+,26-17+,49-24+ |
Clave InChI |
XYBDTTAVFVQQHY-VSDHPOHISA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCOC5=CC=CC=C5)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCOC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
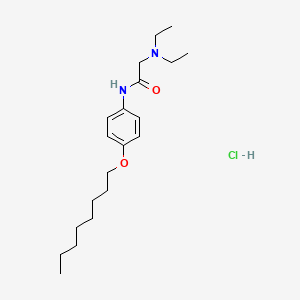
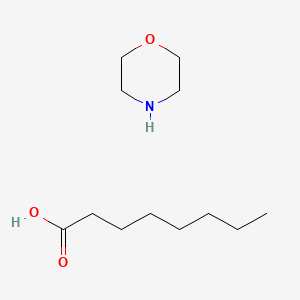
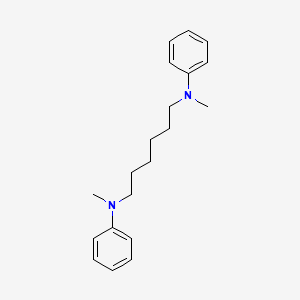
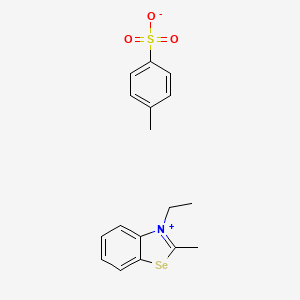
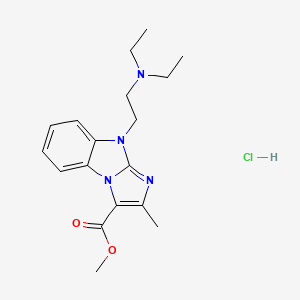
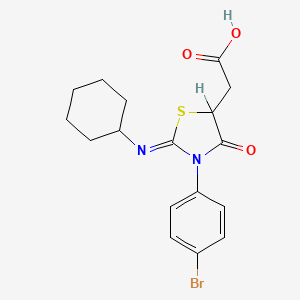
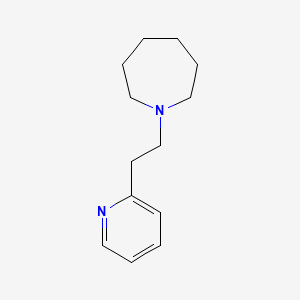
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
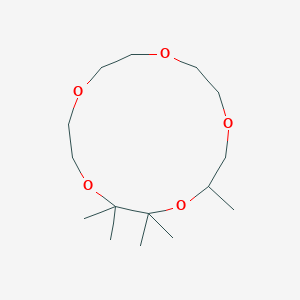
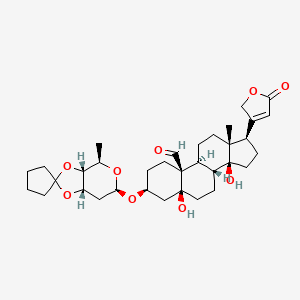
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
